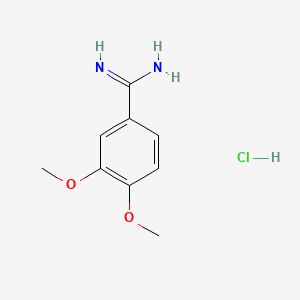

3,4-Dimethoxybenzimidamide hydrochloride

描述

Contextualization within Amidine and Benzimidamide Chemistry

The chemical identity of 3,4-Dimethoxybenzimidamide hydrochloride is fundamentally rooted in the chemistry of amidines and their aryl derivatives, benzimidamides. Amidines are a class of organic compounds characterized by the functional group RC(=NR’)NR”R”’, where an imine group is bonded to an amine. They are recognized for their high basicity, which surpasses that of most amines and amides. This heightened basicity is a consequence of the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a resonance-stabilized amidinium cation.

Benzimidamides, as the name suggests, are a subclass of amidines where the carbon atom of the amidine functional group is attached to a benzene (B151609) ring. The general structure of a benzimidamide is Ar-C(=NH)NH2. The synthesis of these compounds can often be achieved through methods like the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester (a Pinner salt), followed by treatment with ammonia (B1221849). wikipedia.org The reactivity of benzimidamides is diverse, allowing for their use as precursors in the synthesis of various heterocyclic compounds.

The hydrochloride salt form of 3,4-Dimethoxybenzimidamide indicates that the compound is protonated, likely at the sp2-hybridized nitrogen of the imidamide group, forming the stable amidinium chloride. This salt form generally enhances the compound's stability and solubility in aqueous media, which is a desirable property for many research applications.

Historical Perspective on the Investigation of the Chemical Compound

A specific, detailed historical account of the discovery and development of this compound is not extensively documented in widely available scientific literature. Its emergence is likely intertwined with the broader exploration of benzamidine (B55565) derivatives in medicinal chemistry. The study of amidines dates back to the 19th century, with significant advancements in their synthesis and understanding of their properties occurring throughout the 20th century.

The investigation of variously substituted benzamidines has been a continuous effort in the search for new therapeutic agents. Researchers have systematically modified the aromatic ring with different substituents to explore their effects on biological activity. Given the prevalence of the 3,4-dimethoxyphenyl moiety in numerous bioactive natural products and synthetic drugs, it is plausible that this compound was synthesized as part of a larger library of compounds during these exploratory phases of drug discovery. Its existence in chemical supplier catalogs today suggests its utility as a building block in organic synthesis or as a tool compound in chemical biology, even if extensive research on its specific properties is not prominently published.

Significance of the 3,4-Dimethoxy Phenyl Moiety in Bioactive Molecules

The 3,4-dimethoxy phenyl group, also known as a veratryl group, is a common structural motif found in a wide array of biologically active molecules. This substitution pattern on a phenyl ring can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.

The two methoxy (B1213986) groups are electron-donating, which can affect the electronic properties of the entire molecule. In the context of drug design, the 3,4-dimethoxy substitution has been shown to confer desirable properties. For instance, studies on cathepsin K inhibitors revealed that compounds featuring a 3,4-dimethoxyphenyl motif exhibited excellent metabolic stability and absorption profiles. nih.govmedchemica.com The presence of these methoxy groups can enhance the bioavailability of a molecule. nih.gov

Furthermore, the 3,4-dimethoxyphenyl unit is a key component in many natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. sciforum.net For example, molecules containing this moiety have been investigated for their potential as cytotoxic agents against cancer cell lines. nih.gov The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors. The metabolic fate of the 3,4-dimethoxy phenyl group has also been a subject of study, with research into the selective demethylation of such substituted aromatic compounds. acs.org

Research Aims and Scope for Comprehensive Academic Inquiry into the Chemical Compound

Given the limited specific data available for this compound, a comprehensive academic inquiry would be highly valuable. The primary aims of such research would be to fully characterize the compound and to explore its potential applications. The scope of this inquiry could be structured as follows:

Detailed Physicochemical Characterization:

Synthesis and Purification: Development and optimization of a reliable and scalable synthetic route to produce high-purity this compound. The Pinner reaction, starting from 3,4-dimethoxybenzonitrile (B145638), would be a logical starting point to investigate. wikipedia.org

Structural Elucidation: Unambiguous confirmation of the chemical structure using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. X-ray crystallography could provide definitive information on the solid-state structure and the conformation of the amidinium ion.

Physicochemical Properties: Determination of key physicochemical parameters such as pKa, solubility in various solvents, and lipophilicity (LogP/LogD). These properties are crucial for understanding its behavior in biological systems.

Exploration of Chemical Reactivity:

Stability Studies: Assessment of the compound's stability under various conditions (pH, temperature, light) to establish its shelf-life and handling requirements.

Derivatization: Investigation of its utility as a synthetic intermediate for the preparation of more complex molecules, such as heterocyclic compounds, by leveraging the reactivity of the amidine functional group.

Preliminary Biological Evaluation:

Screening for Bioactivity: A broad-based screening approach to identify potential biological targets. This could include assays for enzyme inhibition (e.g., proteases, kinases), receptor binding, and antimicrobial or anticancer activity, given the known activities of other benzamidine and 3,4-dimethoxyphenyl-containing compounds. sciforum.netnih.gov

Mechanism of Action Studies: Should any significant biological activity be identified, further studies would be necessary to elucidate the underlying mechanism of action.

This structured research program would systematically build a comprehensive understanding of this compound, moving it from a relatively obscure chemical entity to a well-characterized compound with potentially valuable applications in chemical and biomedical research.

Data Tables

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 3,4-Dimethoxybenzamidine hydrochloride | 51488-33-6 | C9H13ClN2O2 | 216.67 |

| 3,4-dimethoxybenzonitrile | Veratronitrile | 93-16-3 | C9H9NO2 | 163.17 |

属性

IUPAC Name |

3,4-dimethoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-12-7-4-3-6(9(10)11)5-8(7)13-2;/h3-5H,1-2H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKNCRAAATVMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=N)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965813 | |

| Record name | 3,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51488-33-6 | |

| Record name | 3,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,4 Dimethoxybenzimidamide Hydrochloride

Established Synthetic Routes to 3,4-Dimethoxybenzimidamide Hydrochloride

The preparation of this compound is most commonly achieved from its corresponding nitrile precursor, 3,4-dimethoxybenzonitrile (B145638). Alternative pathways, applicable to the synthesis of amidines and their salts in general, also provide viable routes.

Synthesis via 3,4-Dimethoxybenzonitrile Precursors

The Pinner reaction stands as a classical and widely utilized method for the synthesis of imidate hydrochlorides, which are direct precursors to amidine hydrochlorides. organic-chemistry.orgwikipedia.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.

The synthesis of this compound from 3,4-dimethoxybenzonitrile typically follows a two-step sequence:

Formation of the Pinner Salt: 3,4-Dimethoxybenzonitrile is treated with an anhydrous alcohol, such as ethanol (B145695), in the presence of dry hydrogen chloride gas. This reaction yields the corresponding ethyl 3,4-dimethoxybenzenecarboximidate hydrochloride, also known as a Pinner salt. organic-chemistry.orgorgsyn.org Low temperatures are generally favored to prevent the thermodynamically unstable imidate hydrochloride from decomposing. wikipedia.org

Ammonolysis of the Pinner Salt: The isolated Pinner salt is then subjected to ammonolysis. Treatment with ammonia (B1221849), often in an alcoholic solution, displaces the ethoxy group to form this compound and ammonium (B1175870) chloride. wikipedia.orgorgsyn.org The desired product can then be purified by recrystallization.

A plausible reaction scheme is depicted below:

Scheme 1: Synthesis of this compound via the Pinner reaction.

The starting material, 3,4-dimethoxybenzonitrile, can be prepared through various methods, including the dehydration of 3,4-dimethoxybenzamide (B75079) or the reaction of 3,4-dimethoxybenzyl alcohol with ammonia and oxygen in the presence of a transition metal catalyst. google.com

Alternative Synthetic Pathways for Amidines and their Salts

While the Pinner reaction is a primary route, other methods for the synthesis of benzamidine (B55565) hydrochlorides exist and can be adapted for the 3,4-dimethoxy substituted analogue.

One such alternative involves the direct reaction of a nitrile with ammonium chloride and ammonia in an autoclave at elevated temperature and pressure. chemicalbook.com For instance, benzonitrile (B105546) can be heated with ammonium chloride and ammonia to produce benzamidine hydrochloride in good yield. chemicalbook.com This method bypasses the isolation of the intermediate imidate ether.

Another approach proceeds through a benzamidoxime (B57231) intermediate. patsnap.comgoogle.com This typically involves two main steps:

Formation of Benzamidoxime: 3,4-Dimethoxybenzonitrile can be reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to yield 3,4-dimethoxybenzamidoxime. patsnap.comnih.gov

Reduction of Benzamidoxime: The resulting amidoxime (B1450833) is then reduced to the corresponding amidine. Catalytic hydrogenation, for example using palladium on carbon (Pd/C) in the presence of an acid, is a common method for this transformation. nih.gov

Scheme 2: Alternative synthesis via a benzamidoxime intermediate.

Chemical Reactivity and Derivatization Strategies for the Chemical Compound

The presence of the amidine functional group makes this compound a valuable building block for the synthesis of more complex molecules, particularly heterocycles.

Amidination Reactions and Amidoxime Formation

The amidine moiety can participate in reactions with nucleophiles. One important transformation is the conversion back to an amidoxime. Amidines can react with hydroxylamine to form amidoximes, although this is more commonly the reverse of the synthetic route. nih.gov The reaction involves the nucleophilic attack of hydroxylamine on the carbon of the amidine group.

The amidine itself can be used as an amidinating agent to introduce the C(=NH)NH2 group to other molecules, though this is less common than using the imidate ether precursor.

Cyclization Reactions to Form Heterocyclic Derivatives

A key application of benzamidines is their use in the synthesis of various five- and six-membered heterocyclic rings.

1,3,4-Oxadiazoles are an important class of heterocyclic compounds with a wide range of applications. researchgate.net While direct cyclization of this compound is not the most common route, related precursors derived from it can be readily converted to oxadiazoles.

A general and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the dehydrative cyclization of N,N'-diacylhydrazines. nih.gov An acylhydrazine can be prepared from 3,4-dimethoxybenzoic acid (which can be obtained by hydrolysis of the amidine or nitrile). This acylhydrazine can then be reacted with another carboxylic acid or its derivative, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl3) or sulfuric acid. nih.govechemcom.com

A more direct conceptual pathway could involve the reaction of this compound with an acylating agent to form an N-acylamidine, which could then potentially undergo cyclization. However, the more established routes proceed via diacylhydrazine intermediates.

For example, reacting a 3,4-dimethoxybenzoylhydrazine with a suitable carboxylic acid and a cyclizing agent would yield a 2-(3,4-dimethoxyphenyl)-5-substituted-1,3,4-oxadiazole.

Scheme 3: General synthesis of 1,3,4-oxadiazoles from a hydrazine (B178648) precursor.

The following table summarizes the key transformations discussed:

| Starting Material | Reagents and Conditions | Product | Transformation Type |

| 3,4-Dimethoxybenzonitrile | 1. Anhydrous alcohol, dry HCl 2. Ammonia | This compound | Pinner Reaction |

| 3,4-Dimethoxybenzonitrile | Hydroxylamine hydrochloride, base | 3,4-Dimethoxybenzamidoxime | Amidoxime Formation |

| 3,4-Dimethoxybenzamidoxime | H2, Pd/C, Acid | This compound | Reduction |

| N'-(3,4-Dimethoxybenzoyl)hydrazide | R-COOH, POCl3 | 2-(3,4-Dimethoxyphenyl)-5-R-1,3,4-oxadiazole | Cyclization |

Formation of Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives from benzimidamide precursors is a common and effective strategy in heterocyclic chemistry. The general approach involves the reaction of the benzimidamide with a suitable 1,2-dicarbonyl compound or its synthetic equivalent, such as an α-haloketone.

A foundational method for constructing the imidazole ring is the condensation of a benzamidine derivative with an α-haloketone. In this reaction, the amidine acts as a dinucleophile, reacting with the two electrophilic centers of the α-haloketone to form the five-membered imidazole ring. This reaction typically proceeds by initial N-alkylation at one of the amidine nitrogen atoms by the α-halocarbonyl compound, followed by intramolecular cyclization and subsequent dehydration to yield the substituted imidazole. While specific examples starting directly from this compound are not extensively documented, the reaction of benzamidine hydrochloride with α-bromoacetophenone is a classic example of this transformation, yielding 2,4-diphenylimidazole.

Another versatile route is the multicomponent reaction involving a benzaldehyde (B42025), an amine, and a source of the C-N-C fragment, often derived from the benzimidamide. For instance, novel 2-aryl-4-benzoyl-imidazoles have been synthesized through a multi-step process where a 2-aryl-1H-imidazole intermediate is first formed. nih.gov A one-step synthesis of this key intermediate can be achieved by reacting an appropriate benzaldehyde with glyoxal (B1671930) and ammonia, which in situ can be considered a surrogate for the corresponding benzimidamide. nih.gov This highlights the role of the structural components of 3,4-dimethoxybenzimidamide in the formation of highly substituted imidazoles.

The synthesis of 2-arylbenzimidazoles, a related class of compounds, often involves the condensation of o-phenylenediamines with aryl aldehydes, which is the most widely accepted route, or with aryl acid chlorides. researchgate.net These methods underscore the importance of the benzimidamide structural motif in the synthesis of important heterocyclic scaffolds.

Functional Group Interconversions and Modifications

Functional group interconversions are essential for diversifying the structures of synthesized molecules, allowing for the fine-tuning of their properties. For derivatives prepared from this compound, the methoxy (B1213986) groups and the imidazole ring itself are primary sites for such modifications.

The methoxy groups on the phenyl ring are susceptible to ether cleavage, typically using strong acids like HBr or BBr₃, to yield the corresponding dihydroxy-substituted derivatives. This transformation is valuable for creating compounds with potential hydrogen-bonding capabilities or for use as intermediates for further functionalization, such as O-alkylation or esterification.

The imidazole ring, once formed, can also undergo various modifications. N-alkylation or N-arylation of the imidazole nitrogen is a common transformation, often achieved using alkyl halides or aryl boronic acids under suitable catalytic conditions. For example, the N-phenylsulfonyl group has been used as a protecting group for the imidazole nitrogen, which can be subsequently removed using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov

Furthermore, if the imidazole ring is substituted with a reactive group, such as a halogen, it can be a handle for cross-coupling reactions like the Suzuki or Heck reaction to introduce new carbon-carbon bonds. A series of 2'-aryl-12-bromo-benzimidazole derivatives have been successfully coupled with 3,4,5-trimethoxy-phenylboronic acid in the presence of a palladium catalyst to yield the corresponding biaryl compounds. nih.gov

Advanced Synthetic Techniques Applied to the Chemical Compound and its Analogs

Modern synthetic chemistry increasingly emphasizes the use of advanced techniques that improve efficiency, selectivity, and sustainability. These include catalytic approaches and green chemistry methodologies, which are applicable to the synthesis and modification of derivatives of this compound.

Catalytic Approaches in Synthesis

Catalysis is a cornerstone of efficient chemical synthesis, and numerous catalytic methods are employed in the preparation of heterocyclic compounds from precursors like benzamidines.

Metal-Catalyzed Cross-Coupling Reactions: As mentioned, palladium-catalyzed cross-coupling reactions are instrumental in modifying imidazole and benzimidazole (B57391) derivatives. The Suzuki-Miyaura coupling, for instance, is widely used to form C-C bonds by reacting a halogenated derivative with a boronic acid in the presence of a palladium catalyst and a base. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes have emerged as powerful organocatalysts for a variety of transformations. nih.gov In the context of imidazole synthesis, NHCs can be involved in cycloaddition reactions. For example, NHCs can catalyze the annulation of enals and other substrates to form complex heterocyclic systems. nih.gov

Other Metal Catalysis: Various metals have been shown to catalyze the synthesis of imidazoles and benzimidazoles. For example, copper catalysts have been used for the synthesis of 2-arylbenzimidazoles from o-phenylenediamines and aryl aldehydes. researchgate.net Rhodium(III)-catalyzed [4+2] cycloadditions have been employed for the synthesis of dihydroisoquinolones, another class of nitrogen-containing heterocycles. organic-chemistry.org

Sustainable and Green Chemistry Methodologies

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.comnih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. researchgate.net The synthesis of highly substituted imidazoles often utilizes MCRs, which aligns with the principles of atom economy and step economy.

Use of Greener Solvents: A significant aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids. The synthesis of 2-arylbenzimidazoles has been reported in water, which is a significant improvement over traditional organic solvents. researchgate.net

Catalyst Recycling: The use of heterogeneous catalysts that can be easily recovered and reused is a key green chemistry strategy. mdpi.com For example, silica-supported heteropolyacids have been used as recyclable catalysts for the synthesis of quinoxalines, demonstrating the potential for such systems in related heterocyclic syntheses. sciencepublishinggroup.com Pfizer has highlighted significant improvements in their processes by implementing biocatalysis and conducting reactions in water, leading to a drastic reduction in their E-Factor (a measure of waste produced per kilogram of product). dbu.de

Spectroscopic and Chromatographic Characterization Techniques for Synthetic Products

The structural elucidation of newly synthesized compounds relies heavily on spectroscopic and chromatographic techniques. For derivatives of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of synthetic products.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a derivative of 3,4-dimethoxybenzimidamide, one would expect to see characteristic signals for the aromatic protons on the dimethoxy-substituted phenyl ring. These protons typically appear as a set of coupled multiplets in the aromatic region (around 6.8-7.8 ppm). The two methoxy groups would each give a sharp singlet at around 3.8-4.0 ppm. Protons on the imidazole ring would have distinct chemical shifts depending on their electronic environment. For instance, in a 2-(3,4-dimethoxyphenyl)-1H-imidazole derivative, the protons on the imidazole ring would appear in the aromatic region, and their coupling patterns would help to confirm the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. For a derivative of 3,4-dimethoxybenzimidamide, the spectrum would show signals for the quaternary carbons of the phenyl ring, including the two carbons bearing the methoxy groups (typically around 148-150 ppm) and the carbon attached to the imidazole ring. The methoxy carbons would appear as sharp signals around 56 ppm. The carbons of the imidazole ring would have characteristic chemical shifts, with the C2 carbon typically appearing further downfield. The chemical shifts of the aromatic carbons are influenced by the substitution pattern, which can be a useful diagnostic tool. For example, ¹³C NMR chemical shifts are sensitive to tautomeric equilibria in benzimidazole systems. mdpi.com

Below is a table with hypothetical ¹H and ¹³C NMR data for a representative imidazole derivative synthesized from this compound, namely 2-(3,4-dimethoxyphenyl)-1H-imidazole. The data is estimated based on known values for similar structures.

| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| H-2' | 7.5 (d) | 125.0 |

| H-5' | 6.9 (d) | 111.0 |

| H-6' | 7.4 (dd) | 118.0 |

| H-4, H-5 (imidazole) | 7.1 (s) | 122.0 |

| OCH₃ | 3.9 (s) | 56.0 |

| OCH₃ | 3.9 (s) | 56.1 |

| C-1' | 123.0 | |

| C-2 (imidazole) | 146.0 | |

| C-3' | 149.0 | |

| C-4' | 150.0 | |

| C-4, C-5 (imidazole) | 122.0 | |

| NH (imidazole) | 12.0 (br s) | |

| d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and structural features of this compound. The compound has a molecular weight of 216.67 g/mol . cymitquimica.com In electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to exhibit a characteristic fragmentation pattern.

The molecular ion corresponding to the free base, [C₉H₁₂N₂O₂]⁺˙, would have a mass-to-charge ratio (m/z) of 180. The protonated molecule [C₉H₁₂N₂O₂ + H]⁺, the amidinium ion, would be observed at m/z 181 under ESI conditions.

Table 2: Predicted Mass Spectrometry Fragmentation for 3,4-Dimethoxybenzamidine

| m/z Value (Predicted) | Fragment Identity | Description |

|---|---|---|

| 181 | [M+H]⁺ | Protonated molecular ion (amidinium cation). |

| 180 | [M]⁺˙ | Molecular ion of the free base. |

| 165 | [M-NH₂]⁺ | Loss of an amino group from the molecular ion. |

| 149 | [M-OCH₃]⁺ | Loss of a methoxy radical from the molecular ion. |

| 135 | [M-NH₂-CH₂O]⁺ | Subsequent loss of formaldehyde (B43269) from the [M-NH₂]⁺ fragment. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the amidinium cation, methoxy groups, and the aromatic ring.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3100 | N-H stretching | Amidinium group (=N⁺H₂, -NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 2980 - 2850 | C-H stretching | Methoxy group (CH₃) |

| ~1680 - 1650 | C=N⁺ stretching | Amidinium C=N⁺ bond |

| ~1610, ~1515, ~1465 | C=C stretching | Aromatic ring |

| 1270 - 1200 | C-O stretching (asymmetric) | Aryl-O-CH₃ |

| 1050 - 1010 | C-O stretching (symmetric) | Aryl-O-CH₃ |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Identity

HPLC and UPLC are the definitive techniques for assessing the purity of this compound and quantifying any related substances or impurities. These methods separate the main compound from potential starting materials, by-products, or degradation products.

A typical purity determination method would employ Reverse-Phase HPLC (RP-HPLC).

Principle: The compound is dissolved in a suitable diluent and injected into the system. It is separated on a nonpolar stationary phase (e.g., C8 or C18) using a polar mobile phase. wu.ac.thnih.gov Impurities will have different retention times from the main peak.

Mobile Phase: A gradient elution is often used for separating multiple components with different polarities. A common mobile phase system consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net The pH of the buffer is a critical parameter for achieving good peak shape for a basic compound like an amidine hydrochloride.

Detection: A Photo-Diode Array (PDA) detector is ideal, as it can monitor the effluent at multiple wavelengths simultaneously. nih.gov This allows for the selection of the optimal detection wavelength (likely in the 230-280 nm range due to the aromatic chromophore) and for peak purity analysis, which confirms that the chromatographic peak of the main component is not co-eluting with any impurities.

UPLC: Ultra-Performance Liquid Chromatography utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. This is particularly useful for high-throughput screening and resolving closely eluting impurities.

Table 4: Typical Parameters for an RP-HPLC Purity Method

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 or C8, 150 x 4.6 mm, 3.5-5 µm | Provides separation based on hydrophobicity. |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 3.5 | Aqueous component of the mobile phase; buffer controls ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |

| Elution Mode | Gradient | Varies the ratio of A and B to effectively separate all components. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. |

| Detector | PDA/UV at ~230 nm | Monitors for UV-active compounds. |

| Injection Vol. | 5 - 10 µL | Volume of sample introduced into the system. |

Pharmacological and Biological Investigations of 3,4 Dimethoxybenzimidamide Hydrochloride and Its Derivatives

Structure-Activity Relationship (SAR) Studies

The fundamental pharmacophore of 3,4-Dimethoxybenzimidamide hydrochloride and its related derivatives is the benzimidamide functional group. The amidine portion of this group is crucial for biological interactions, primarily through hydrogen bonding. The presence and positioning of the two methoxy (B1213986) groups on the benzene (B151609) ring are also key determinants of the compound's biological activity, influencing how it binds to target molecules.

Research into the structure-activity relationships of 3,4-Dimethoxybenzimidamide derivatives has shown that even minor structural changes can significantly alter their biological effects. The specific arrangement of the methoxy groups at the 3 and 4 positions of the phenyl ring is critical for certain biological activities. For instance, moving these groups to the 2 and 5 positions can lead to a decrease in activity against specific targets. The introduction of different substituents on the phenyl ring has been systematically studied to understand how these changes affect the compound's inhibitory potential against various enzymes.

In Vitro Biological Activity Profiling

Derivatives of 3,4-Dimethoxybenzimidamide have demonstrated notable antibacterial properties by targeting the NadD enzyme, which is essential for the survival of bacteria like E. coli. The amidine group of these compounds plays a critical role in inhibiting the enzyme. Structure-activity relationship studies have revealed that the 3,4-dimethoxy substitution pattern is particularly effective for NadD inhibition when compared to other methoxy substitution patterns or single methoxy groups.

Table 1: Inhibitory Activity of Benzamidine (B55565) Derivatives against E. coli NadD

| Compound | Substitution | IC50 (μM) |

|---|---|---|

| 1 | 3,4-di-OMe | 8.2 |

| 2 | 2,5-di-OMe | 47 |

| 3 | 3,5-di-OMe | >500 |

| 4 | 4-OMe | 150 |

| 5 | 3-OMe | 350 |

Recent research has focused on synthesizing novel derivatives of benzamidine, incorporating a 1,3,4-oxadiazole (B1194373) moiety, to explore their antifungal potential against significant plant pathogens. These studies have shown that the nature of the substituent on the phenyl ring significantly influences the antifungal efficacy. Specifically, compounds bearing a trifluoromethyl group at the 4-position of the phenyl ring exhibited potent activity against Fusarium graminearum, Colletotrichum capsica, and Botrytis cinerea. In contrast, the derivative with the 3,4-dimethoxy substitution, which is central to this article, showed considerably weaker antifungal activity in these particular assays.

Table 2: In Vitro Antifungal Activity of Benzamidine Derivatives (EC50 in μg/mL)

| Compound | R Group | F. graminearum | C. capsica | B. cinerea |

|---|---|---|---|---|

| 6a | 4-CF3 | 1.8 | 2.5 | 5.3 |

| 6b | 4-Cl | 4.2 | 6.8 | 10.1 |

| 6c | 4-CH3 | 8.5 | 11.2 | 15.8 |

| 6d | 3,4-di-OMe | 12.3 | 18.5 | 22.4 |

Antimicrobial Activity Evaluation

Antitubercular Activity and Alpha-Glucosidase Inhibition

The benzimidazole (B57391) scaffold, a core component of the compound , is a well-established pharmacophore in the development of antimicrobial agents. Research into derivatives has revealed promising antitubercular and alpha-glucosidase inhibitory activities.

While specific studies on the antitubercular activity of this compound are not extensively documented, the broader class of benzimidazole derivatives has shown significant potential against Mycobacterium tuberculosis. For instance, certain 2,5-disubstituted benzimidazole derivatives have exhibited potent anti-TB activity, with some compounds showing better efficacy than the standard drug isoniazid. researchgate.net The mechanism of action for some benzimidazoles is thought to involve the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. d-nb.info Other studies have identified benzimidazolium salts with antituberculosis activity, with some derivatives showing a minimum inhibitory concentration (MIC) value of 2 μg/ml against the M. tuberculosis H37Rv strain. nih.gov The presence of electron-withdrawing groups on the phenyl ring of the benzimidazole scaffold has been noted to enhance antimycobacterial activity. nih.gov

In the context of metabolic disorders, several benzimidazole derivatives have been investigated for their ability to inhibit alpha-glucosidase, a key enzyme in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia. Studies have shown that certain benzimidazole derivatives can inhibit both yeast and rat intestinal alpha-glucosidase. nih.gov For example, one derivative displayed an IC50 value of 99.4 microM against rat intestinal alpha-glucosidase and also demonstrated antihyperglycemic activity in animal models. nih.gov The inhibitory activity is influenced by the nature and position of substituents on the benzimidazole core.

Antiviral Activity Assessment (e.g., SARS-CoV-2 3CLpro Enzyme Inhibition)

The emergence of novel viral threats has spurred research into new antiviral agents. The benzimidazole scaffold has been explored for its potential antiviral properties, including against coronaviruses. The 3C-like protease (3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drug development.

While direct studies on this compound against SARS-CoV-2 3CLpro are limited, the broader class of benzimidazole derivatives has been a subject of investigation. A systematic review has highlighted that benzimidazole-triazole hybrids, in particular, have shown promising antiviral activities, including against SARS-CoV-2. nih.gov The antiviral efficacy of these compounds is often enhanced by the presence of specific substituents and the nature of the linker between the benzimidazole and triazole rings. nih.gov General screening of benzimidazole libraries has identified compounds with activity against various RNA and DNA viruses, suggesting the potential of this scaffold as a starting point for the development of broad-spectrum antiviral agents. nih.gov

Anticancer and Antiproliferative Activity in Cell Lines (e.g., MCF7, HCT116)

The antiproliferative effects of benzimidazole derivatives against various cancer cell lines have been extensively studied. Derivatives of 3,4-dimethoxybenzimidazole have shown notable activity against breast (MCF-7) and colon (HCT-116) cancer cell lines.

In one study, a series of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives were synthesized and evaluated for their anti-tumor activity. nih.gov One of the compounds, which incorporates a modified benzimidazole moiety, displayed potent antiproliferative activity against human gastric cancer (MGC-803), human breast cancer (MCF-7), human hepatoma (HepG-2), and mouse gastric cancer (MFC) cell lines. nih.gov Specifically, against MCF-7 cells, this compound showed an IC50 value of 43.42 ± 3.56 μM. nih.gov Further investigations revealed that this compound could induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov

Another study focused on benzimidazole derivatives and their cytotoxic effects on HCT-116 and MCF-7 cell lines. nih.gov The results indicated that the substitution pattern on the benzimidazole ring significantly influences the anticancer activity. One of the tested benzimidazoles exhibited an IC50 value of 8.86 ± 1.10 μg/mL against MCF-7 cells and 24.08 ± 0.31 μg/mL against HCT-116 cells. researchgate.netnih.govajrconline.org Another derivative showed an even lower IC50 value of 16.2 ± 3.85 μg/mL against HCT-116 cells. nih.gov These findings underscore the potential of benzimidazole derivatives as a source for the development of new anticancer agents. d-nb.infonih.govajrconline.org

| Compound/Derivative Class | Cell Line | IC50 Value | Reference |

| 3',4',5'-trimethoxy flavonoid benzimidazole derivative | MCF-7 | 43.42 ± 3.56 μM | nih.gov |

| Benzimidazole derivative 4 | MCF-7 | 8.86 ± 1.10 μg/mL | nih.gov |

| Benzimidazole derivative 4 | HCT-116 | 24.08 ± 0.31 μg/mL | nih.gov |

| Benzimidazole derivative 2 | HCT-116 | 16.2 ± 3.85 μg/mL | nih.gov |

Enzyme Inhibition Studies beyond Antimicrobial Targets (e.g., Rho-associated protein kinases (ROCKs))

The therapeutic potential of benzimidazole derivatives extends beyond antimicrobial and anticancer applications to the inhibition of other key enzymes involved in various disease pathologies, such as Rho-associated protein kinases (ROCKs). ROCK inhibitors have emerged as a promising therapeutic strategy for conditions like glaucoma, hypertension, and certain inflammatory disorders. researchgate.netnih.gov

The benzimidazole scaffold has been identified as a key structural motif in the design of ROCK inhibitors. researchgate.net A study on the design and synthesis of benzimidazole-based ROCK inhibitors for the treatment of glaucoma reported a series of novel derivatives with significant IOP-lowering effects. nih.gov One of the synthesized compounds, a nitrophenyl piperazine (B1678402) substituted benzimidazole, demonstrated significant inhibition of the ROCK-II enzyme. nih.gov This highlights the potential of appropriately substituted benzimidazoles to act as potent ROCK inhibitors. While specific data on this compound as a ROCK inhibitor is not available, the established role of the benzimidazole core in ROCK inhibition suggests that its derivatives could be promising candidates for further investigation in this area. researchgate.netnih.gov

Receptor Binding and Modulation Studies

The interaction of benzimidazole derivatives with various biological receptors is a key area of pharmacological research. These studies are crucial for understanding the mechanism of action and for the development of targeted therapies.

Research has shown that substituted benzimidazole derivatives can exhibit binding affinity for various receptors, including corticotropin-releasing factor 1 (CRF-1) receptors and PI3Kδ and PI3Kγ. nih.govnih.gov For instance, a computational study on 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives as CRF-1 receptor antagonists identified compounds with excellent binding affinity, suggesting their potential as drug candidates for stress-dependent disorders. nih.gov The nitrogen atoms of the benzimidazole nucleus were found to be important for hydrogen bond formation and binding. nih.gov Another study focused on the binding selectivity of substituted benzimidazole derivatives to PI3Kδ and PI3Kγ, which are key kinases in a major signaling pathway. nih.gov Furthermore, structure-affinity relationship studies of benzimidazole derivatives as 5-HT4 receptor antagonists have demonstrated that these compounds can possess high binding affinities in the nanomolar range. northwestern.edu These findings illustrate the versatility of the benzimidazole scaffold in interacting with a diverse range of receptor targets.

In Vivo Pharmacological Efficacy Studies in Preclinical Models

The translation of in vitro findings to in vivo efficacy is a critical step in drug development. Preclinical studies in animal models provide valuable insights into the therapeutic potential of new compounds.

While specific in vivo efficacy data for this compound is limited, studies on related derivatives offer promising indications. For example, a 3',4',5'-trimethoxy flavonoid benzimidazole derivative, which showed potent in vitro anticancer activity, also exhibited a significant inhibitory effect on tumor growth in a mouse gastric cancer xenograft model. researchgate.net The in vivo antitumor efficacy was found to be dose-dependent. researchgate.net

In the context of alpha-glucosidase inhibition, benzimidazole derivatives that were potent in vitro also showed significant antihyperglycemic activity in starch-induced postprandial hyperglycemia in rats. nih.gov Furthermore, in vivo studies on imidazole-bearing thioquinoline derivatives, which are structurally related to benzimidazoles, demonstrated that the most potent α-glucosidase inhibitor in vitro also significantly reduced fasting blood glucose levels in a diabetic rat model without causing acute toxicity. nih.gov

These preclinical in vivo studies, although not on the exact compound, provide a strong rationale for further investigation into the therapeutic efficacy of this compound and its derivatives in various disease models.

Pharmacodynamic Endpoints and Biomarker Analysis

Given the scarcity of direct studies on this compound, pharmacodynamic endpoints and relevant biomarkers would be hypothetically selected based on the established activities of the broader benzamidine class of compounds. Benzamidines are recognized as competitive inhibitors of serine proteases, enzymes that play crucial roles in various physiological and pathological processes. wikipedia.org

Consequently, a primary pharmacodynamic endpoint for this compound and its derivatives would likely be the inhibition of specific serine proteases. For instance, research on N1-substituted-4-alkoxybenzamidines has demonstrated their inhibitory effects on blood coagulation and platelet aggregation. nih.gov In such studies, key pharmacodynamic parameters would include the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT), which are global measures of the coagulation cascade.

Biomarker analysis would logically follow the predicted molecular targets. For example, if targeting coagulation enzymes like thrombin or plasmin, relevant biomarkers would include levels of D-dimer, fibrinogen, and specific clotting factors. nih.gov In the context of inflammation, where serine proteases are also implicated, biomarkers could include levels of pro-inflammatory cytokines such as TNF-α and interleukins. Should the compound show activity against cellular proliferation, as has been observed with some benzamidine derivatives in colon carcinoma cell lines, biomarkers could include proliferation markers like Ki-67 and signaling molecules in relevant pathways. nih.gov

Elucidation of Mechanisms of Biological Action

The elucidation of the biological action of this compound would necessitate a multi-faceted approach, starting from the identification of its molecular targets and extending to the intricate cellular pathways it modulates.

Identification and Validation of Molecular Targets

The primary molecular targets for benzamidine-containing compounds are serine proteases, a large family of enzymes characterized by a serine residue in their active site. wikipedia.org Benzamidine acts as a reversible competitive inhibitor by mimicking the natural substrate and binding to the active site of these enzymes. wikipedia.org Therefore, initial screening of this compound would likely involve a panel of serine proteases to identify specific targets.

Prominent serine proteases that are known to be inhibited by benzamidine derivatives include:

Thrombin and Plasmin: These are key enzymes in the coagulation cascade and fibrinolysis, respectively. Inhibition of these enzymes can lead to anticoagulant and antiplatelet effects. nih.gov

Trypsin and Trypsin-like Enzymes: These are involved in digestion and other cellular processes. wikipedia.org

Dipeptidyl Peptidase III (DPP III): Some amidino-substituted benzimidazole derivatives have shown inhibitory activity against this zinc-dependent enzyme, which is implicated in various pathophysiological processes. mdpi.com

Trypanosome Alternative Oxidase (TAO): Certain benzamidine-based compounds have been investigated as inhibitors of this enzyme, which is a validated drug target in Trypanosoma brucei, the parasite responsible for African trypanosomiasis. acs.org

The 3,4-dimethoxy substitution pattern on the benzene ring would be expected to influence the binding affinity and selectivity for these potential targets compared to unsubstituted benzamidine.

Investigation of Cellular Pathways and Signaling Cascades

Following the identification of molecular targets, the investigation would proceed to delineate the downstream cellular pathways and signaling cascades affected by this compound.

For instance, if the compound inhibits thrombin, it would interfere with the coagulation cascade, preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation. This would also impact thrombin-mediated cell signaling through protease-activated receptors (PARs).

In the context of cancer cell growth inhibition, as seen with the tetra-benzamidine derivative TAPP-Br, the mechanism may involve the suppression of gene expression. TAPP-Br was found to decrease the mRNA expression of nuclear oncogenes like MYC, FOS, and JUN, and also suppressed the expression of epidermal growth factor receptor (EGFR) and transforming growth factor-β (TGF-β). nih.gov It also modulated the activity of protein kinase C (PKC), suggesting an impact on signal transduction pathways that control cell growth and proliferation. nih.gov

Should this compound target an enzyme like DPP III, it could modulate pathways related to pain and inflammation, given the role of this enzyme in peptide metabolism. mdpi.com

Analysis of Interactions with Biological Macromolecules

The interaction of this compound with its target macromolecules would be analyzed at an atomic level to understand the basis of its inhibitory activity. As a competitive inhibitor, it is expected to bind to the active site of its target enzyme.

The benzamidine group itself is crucial for this interaction, with the positively charged amidinium group forming salt bridges with negatively charged residues, such as aspartate, commonly found in the S1 pocket of trypsin-like serine proteases. Hydrogen bonds between the amidine nitrogens and backbone carbonyls of the enzyme further stabilize this interaction.

The 3,4-dimethoxy substituents on the phenyl ring would occupy a specific sub-pocket of the enzyme's active site. The nature and position of these substituents are critical for determining the selectivity and potency of the inhibitor for different serine proteases. The methoxy groups could engage in additional hydrogen bonding or van der Waals interactions, thereby enhancing the binding affinity for a particular target. Molecular docking studies, as performed for amidino-substituted benzimidazole derivatives targeting DPP III, would be invaluable in visualizing these interactions and guiding the design of more potent and selective derivatives. mdpi.com

Advanced Computational and Structural Studies for 3,4 Dimethoxybenzimidamide Hydrochloride

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. drughunter.com These methods are instrumental in understanding the interactions between a ligand, such as 3,4-Dimethoxybenzimidamide hydrochloride, and its potential biological targets.

The prediction of how this compound binds to a target protein is fundamental to understanding its mechanism of action. Molecular docking simulations can elucidate the specific binding modes, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-target complex. nih.govnih.gov For instance, in a hypothetical docking study against a kinase target, the methoxy (B1213986) groups on the benzene (B151609) ring of the compound could orient themselves within a hydrophobic pocket of the active site, while the benzimidamide moiety could form crucial hydrogen bonds with backbone residues. The analysis of these binding modes provides a structural basis for the compound's activity and can guide the design of more potent analogs. Computational approaches offer the advantage of being rapid and cost-effective for initial screening. drughunter.com

Beyond predicting the binding pose, docking simulations can also estimate the binding affinity, often expressed as a docking score in units of kcal/mol. nih.govnih.govnih.gov This score is a numerical representation of the strength of the interaction between the ligand and the target. A lower (more negative) docking score generally indicates a more favorable binding affinity. nih.gov The accurate prediction of binding affinity is crucial for prioritizing compounds for further experimental testing. nih.gov Advanced scoring functions consider various energetic contributions, including van der Waals forces, electrostatic interactions, and the desolvation penalty upon binding.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -9.8 | ASP-145, LYS-72, LEU-130 |

| Protease B | -8.5 | GLY-101, HIS-41, CYS-145 |

| GPCR C | -7.9 | PHE-264, TRP-94, ASN-110 |

This table presents hypothetical binding affinity data for this compound against various protein targets to illustrate the output of docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov

By analyzing a dataset of compounds with known activities, QSAR models can be developed to predict the biological potency of new or untested molecules like this compound. These models are built using statistical techniques such as multiple linear regression, partial least squares, or machine learning algorithms. nih.gov A robust QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, thereby streamlining the drug discovery process. The predictive power of a QSAR model is typically assessed by its correlation coefficient (r²) and its ability to accurately predict the activity of an external test set of compounds.

The foundation of a QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For this compound, relevant descriptors might include:

Topological Descriptors: Molecular weight, number of rotatable bonds, and topological polar surface area (TPSA).

Electronic Descriptors: Dipole moment and partial charges on atoms.

Hydrophobic Descriptors: LogP, which represents the lipophilicity of the compound.

The careful selection and application of these descriptors are critical for building a predictive and interpretable QSAR model.

| Descriptor Type | Descriptor Example | Calculated Value (Hypothetical) |

| Topological | Molecular Weight | 214.67 g/mol |

| Electronic | Dipole Moment | 3.5 D |

| Hydrophobic | LogP | 1.8 |

This table provides examples of molecular descriptors that could be calculated for this compound in a QSAR study.

Molecular Dynamics (MD) Simulations for Conformational Analysis

| Simulation Parameter | Value (Hypothetical) |

| Simulation Time | 100 ns |

| Root Mean Square Deviation (RMSD) | 1.5 Å |

| Number of Hydrogen Bonds (Average) | 3 |

This table shows hypothetical parameters from a molecular dynamics simulation of this compound in a protein binding site.

Virtual Screening and Computational Library Design for Derivative Discovery

The exploration of novel therapeutic agents has been significantly accelerated by the integration of advanced computational methodologies. For a compound with a specific chemical scaffold like 3,4-Dimethoxybenzimidamide, these in silico techniques offer a rational and efficient pathway to discover and optimize derivatives with enhanced biological activities. Virtual screening and the design of computational libraries are pivotal in this process, enabling the systematic evaluation of vast chemical spaces to identify promising new molecular entities.

The Rationale for Computational Approaches

Computational drug design for derivatives of 3,4-Dimethoxybenzimidamide is underpinned by the desire to modulate its physicochemical and pharmacological properties. The 3,4-dimethoxy substitution on the phenyl ring and the benzimidamide functional group are key pharmacophoric features that can be systematically modified. The goal of these modifications is often to improve binding affinity to a biological target, enhance selectivity, and optimize pharmacokinetic profiles.

Virtual screening allows for the rapid assessment of large libraries of compounds against a specific biological target, such as an enzyme or a receptor. This process filters out molecules that are unlikely to be active, thereby prioritizing resources for the synthesis and experimental testing of the most promising candidates. For instance, studies on benzamidine (B55565) derivatives have shown that they can act as inhibitors of serine proteases like plasmin, and the potency of this inhibition can be modulated by altering substituents on the aromatic ring. nih.gov

Virtual Screening Workflow

A typical virtual screening cascade for the discovery of 3,4-Dimethoxybenzimidamide derivatives would involve several key stages. This multi-step approach is designed to progressively refine the set of candidate molecules.

Target Identification and Preparation: The initial step involves selecting a biological target relevant to a specific disease area. For benzamidine-containing compounds, enzymes such as serine proteases are common targets. nih.gov The three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB), is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Library Design and Preparation: A virtual library of derivatives can be created by systematically modifying the 3,4-Dimethoxybenzimidamide scaffold. This can involve introducing a variety of substituents at different positions on the phenyl ring or modifying the imidamide group. The resulting virtual compounds are then converted into 3D structures and optimized for docking.

Molecular Docking: This is a crucial step where each compound in the virtual library is computationally placed into the binding site of the target protein. The docking algorithm calculates the binding affinity, typically represented as a docking score, which estimates the strength of the interaction. For example, molecular docking studies on compounds with a 3,4-dimethoxy substitution pattern have been used to predict their binding energies and interactions with target proteins. mdpi.com

Post-Docking Analysis and Filtering: The results from molecular docking are analyzed to select the top-scoring compounds. This selection is often guided by not only the binding energy but also the specific interactions formed between the ligand and the protein's active site residues. For instance, the formation of hydrogen bonds with key amino acids can be a critical determinant of activity. mdpi.com

ADMET Prediction: The promising candidates from the docking stage are then subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps to identify compounds with favorable drug-like properties and to flag potential liabilities early in the discovery process.

The general workflow for a virtual screening campaign is summarized in the table below.

| Stage | Description | Key Considerations |

| 1. Target Selection | Identification of a biologically relevant protein target. | Availability of a high-resolution 3D structure. |

| 2. Library Design | Creation of a virtual library of derivatives based on the 3,4-Dimethoxybenzimidamide scaffold. | Chemical diversity and synthetic feasibility of the designed compounds. |

| 3. Molecular Docking | Computational prediction of the binding mode and affinity of the designed derivatives to the target. | Accuracy of the docking algorithm and scoring function. |

| 4. Hit Selection | Prioritization of compounds based on docking scores and analysis of binding interactions. | Visual inspection of binding poses and key molecular interactions. |

| 5. ADMET Profiling | In silico prediction of pharmacokinetic and toxicological properties of the selected hits. | Lipinski's rule of five and other drug-likeness filters. |

Design of a Focused Combinatorial Library

Building upon the insights from an initial virtual screen, a more focused combinatorial library of 3,4-Dimethoxybenzimidamide derivatives can be designed. This involves selecting a set of variable substituents (R-groups) to be placed at specific positions on the core scaffold. The goal is to explore the structure-activity relationship (SAR) in a systematic manner.

For the 3,4-Dimethoxybenzimidamide scaffold, key points for modification could include the positions ortho and meta to the imidamide group on the phenyl ring, as well as the amine of the imidamide itself. A hypothetical focused library could explore the impact of different functional groups on binding affinity and selectivity.

An example of a focused library design is presented in the table below, illustrating how different substituents might be chosen to probe for various types of interactions within a protein's binding site.

| Position of Substitution | R-Group | Rationale for Inclusion | Predicted Interaction |

| R1 (ortho to imidamide) | -H, -F, -Cl | To explore the effect of halogen bonding. | Halogen bonds, hydrophobic interactions. |

| R2 (meta to imidamide) | -H, -CH3, -OH | To probe for hydrophobic and hydrogen bonding pockets. | Hydrophobic interactions, hydrogen bonds. |

| R3 (on imidamide nitrogen) | -H, -CH3, -C2H5 | To investigate the impact of steric bulk on binding. | Steric effects, potential for additional hydrophobic interactions. |

By synthesizing and testing a representative set of compounds from such a library, researchers can gain valuable insights into the SAR of 3,4-Dimethoxybenzimidamide derivatives. This knowledge can then be used to guide the design of next-generation compounds with further improved properties. The iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful strategy for accelerating the discovery of new drug candidates.

Toxicological and Safety Assessment of 3,4 Dimethoxybenzimidamide Hydrochloride

In Vitro Toxicity Studies

In vitro toxicity studies are conducted on cells or tissues outside of a living organism. These tests provide initial insights into a substance's potential toxicity at the cellular level.

Cytotoxicity Evaluation in Mammalian Cell Lines

Cytotoxicity assays are fundamental in vitro tests used to determine the concentration at which a substance becomes toxic to cells. These assays measure various cellular functions to assess cell viability or cell death after exposure to a test compound. A common method is the MTT assay, which measures the metabolic activity of cells; a decrease in activity suggests cell death or reduced proliferation. nih.gov

Typically, various mammalian cell lines, such as human-derived cells, are exposed to a range of concentrations of the test substance. nih.govnih.gov The results are often expressed as the IC50 value, which is the concentration of the substance that causes a 50% reduction in cell viability. researchgate.net

Illustrative Data Table for Cytotoxicity Evaluation (General Example)

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| Human Liver Cells (HepG2) | MTT Assay | 24 | Data Not Available |

| Human Kidney Cells (HEK293) | Neutral Red Uptake | 24 | Data Not Available |

| Human Colon Cancer Cells (HCT 116) | LDH Release Assay | 48 | Data Not Available |

This table is for illustrative purposes only and does not represent actual data for 3,4-Dimethoxybenzimidamide hydrochloride.

Hemolysis Assays

Hemolysis assays are performed to evaluate the ability of a compound to damage red blood cells (erythrocytes), leading to the release of hemoglobin. evotec.com This is a critical safety assessment, especially for substances intended for intravenous administration. evotec.com In a typical assay, a suspension of red blood cells is incubated with various concentrations of the test substance. thno.org The amount of hemoglobin released into the supernatant is then measured spectrophotometrically to determine the percentage of hemolysis. thno.orgnih.gov

Illustrative Data Table for Hemolysis Assay (General Example)

| Test Concentration (µg/mL) | % Hemolysis (Human Red Blood Cells) |

| 10 | Data Not Available |

| 50 | Data Not Available |

| 100 | Data Not Available |

| 200 | Data Not Available |

This table is for illustrative purposes only and does not represent actual data for this compound.

Genotoxicity and DNA Fragmentation Assays

Genotoxicity assays are designed to detect if a substance can cause damage to the genetic material (DNA) of cells. nih.gov Such damage can potentially lead to mutations and cancer. Common in vitro genotoxicity tests include:

Ames Test: Uses bacteria to test for gene mutations. europa.eu

Chromosomal Aberration Test: Evaluates if the compound causes changes in chromosome structure in mammalian cells. europa.eu

Comet Assay: Measures DNA strand breaks in individual cells. frontiersin.org

DNA Fragmentation Assays: Techniques like the TUNEL assay can detect the programmed cell death (apoptosis) that often results from DNA damage. mums.ac.ir

These tests are crucial for assessing the mutagenic and carcinogenic potential of a chemical. who.int

Preclinical In Vivo Toxicity Studies

In vivo studies are conducted in living organisms, typically laboratory animals like rats or mice, to understand the systemic effects of a substance.

Acute Oral Toxicity Investigations (OECD Guidelines)

Acute oral toxicity studies are performed to determine the adverse effects that occur shortly after the oral administration of a single dose of a substance. nih.govilo.org These studies are conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). nih.gov The primary goal is to determine the substance's LD50 (Lethal Dose, 50%), which is the dose expected to cause death in 50% of the test animals. nih.govca.gov The animals are observed for a set period, typically 14 days, for signs of toxicity and mortality. ca.gov

Illustrative Data Table for Acute Oral Toxicity (General Example based on OECD Guidelines)

| Species/Strain | Sex | Dose (mg/kg body weight) | Mortality (Number of deaths/Number of animals) | Clinical Signs of Toxicity |

| Wistar Rat | Male | 2000 (Limit Test) | Data Not Available | Data Not Available |

| Wistar Rat | Female | 2000 (Limit Test) | Data Not Available | Data Not Available |

This table is for illustrative purposes only and does not represent actual data for this compound.

Assessment of Sub-chronic and Chronic Toxicity Profiles

Sub-chronic and chronic toxicity studies involve the repeated administration of a substance to animals over a longer period.

Sub-chronic studies typically last for 90 days and are designed to identify adverse effects from repeated exposure. mums.ac.ir

Chronic studies can last for a year or more and are intended to detect long-term, cumulative, or delayed adverse effects. mums.ac.ir

During these studies, a wide range of parameters are monitored, including changes in body weight, blood chemistry, and organ function. nih.govnih.gov At the end of the study, a detailed histopathological examination of organs and tissues is performed to identify any abnormalities. nih.gov These studies are crucial for determining a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are seen. frontiersin.org

Identification of Potential Toxic Mechanisms and Adverse Cellular Responses

The toxicological profile of this compound is not extensively documented in publicly available literature. However, by examining the known cellular interactions of its parent compound, benzamidine (B55565), and other substituted benzamidine derivatives, potential toxic mechanisms and adverse cellular responses can be inferred. The primary mechanism of action for benzamidine and its analogs is the inhibition of serine proteases, a large family of enzymes crucial for various physiological processes. wikipedia.org Disruption of the normal function of these proteases can lead to a cascade of adverse cellular events.

A significant area of concern for compounds containing the benzamidine scaffold is their potential for genotoxicity. Studies on benzamidine and its N-hydroxylated metabolite, benzamidoxime (B57231), have shown that metabolic processes can lead to the formation of toxic and genotoxic metabolites. researchgate.net Specifically, the N-hydroxylation of benzamidines is considered a toxication process. researchgate.net Research has indicated that benzamidoxime can induce DNA single-strand breaks in mammalian cells. researchgate.net Furthermore, in the presence of a metabolic activation system (rabbit liver S-9 fractions), benzamidoxime has exhibited low mutagenicity in the Salmonella typhimurium mutagenicity test. researchgate.net

The cytotoxic potential of benzamidine derivatives appears to be highly dependent on the nature and position of their substituents. While some novel heterocyclic derivatives of benzamidine have demonstrated minimal to no cytotoxicity against human embryonic kidney (HEK-293) cells, other derivatives have shown potent antiproliferative activity against various cancer cell lines. nih.govnih.gov For instance, certain thienylbenzamidine derivatives have exhibited significant anticancer activity, suggesting that they can induce cytotoxic effects. nih.gov The structure-activity relationship of these compounds is complex, with variations in the substituent groups on the phenyl ring influencing their cytotoxic and cytostatic profiles. nih.gov

The interaction of substituted benzamidines with specific serine proteases is influenced by the physicochemical properties of the substituents. nih.gov For example, the binding of benzamidines to the serine proteases plasmin and C1s is affected by both the electron-donating properties and the hydrophobicity of the substituent. nih.gov In contrast, the interaction with thrombin is primarily influenced by the substituent's hydrophobicity. nih.gov Such specific interactions can lead to the inhibition of critical biological pathways.

While some benzamidine compounds have been shown to be non-cytotoxic in certain cell lines, their ability to inhibit enzymes like serine proteases could still lead to adverse cellular responses without causing immediate cell death. nih.gov For example, the inhibition of proteases involved in cellular signaling or protein turnover could lead to disruptions in normal cellular function.

The following tables summarize findings from studies on benzamidine and its derivatives, which may provide insights into the potential toxicological profile of this compound.

Genotoxicity Data for Benzamidine and its Metabolite

| Compound | Test System | Observed Effect | Reference |

|---|---|---|---|

| Benzamidoxime | Rat Hepatocytes | Induction of DNA single-strand breaks | researchgate.net |

| Benzamidoxime | SV40-transformed hamster cells | Induction of DNA amplification | researchgate.net |

| Benzamidine | Rat Hepatocytes | Marginally positive in DNA single-strand break assay | researchgate.net |

| Benzamidoxime | Salmonella typhimurium (TA98 strain with S-9 mix) | Low mutagenicity | researchgate.net |

Cytotoxicity of Benzamidine Derivatives in Human Cell Lines

| Compound Type | Cell Line | Result | Reference |

|---|---|---|---|

| Novel heterocyclic derivatives of benzamidine | HEK-293 | Minimal to no cytotoxicity | nih.gov |

| Benzamidine | HEK-293 | Not cytotoxic | nih.gov |

| Thienylbenzamidine derivatives | Various cancer cell lines | Potent anticancer activity | nih.gov |

Future Directions and Research Perspectives for 3,4 Dimethoxybenzimidamide Hydrochloride

Exploration of Novel Synthetic Methodologies

The synthesis of 3,4-Dimethoxybenzimidamide hydrochloride and its analogs is pivotal for enabling extensive research. Traditional methods for producing benzimidazoles and related structures often involve the reaction of ortho-phenylenediamines with carboxylic acids or aldehydes, sometimes under harsh conditions that can limit yield and functional group tolerance. ijarsct.co.inarabjchem.org Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.

Key areas of exploration include:

Green Chemistry Approaches: Utilizing environmentally benign solvents like water or ethanol (B145695) and employing recyclable catalysts can make the synthesis more sustainable. ijarsct.co.in Techniques such as microwave-assisted synthesis and the use of nanocatalysts are emerging as powerful tools to accelerate reaction times, reduce energy consumption, and improve product yields. ijarsct.co.in

Catalytic Cross-Coupling Reactions: Modern organic chemistry offers a plethora of catalytic cross-coupling reactions that could be adapted for the synthesis of advanced benzimidamide derivatives. These methods provide a powerful platform for introducing a wide range of substituents, thus enabling the creation of diverse chemical libraries for biological screening.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could streamline its production for further research and development.

A comparative overview of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Benzimidamide Synthesis

| Methodology | Advantages | Potential Challenges |

|---|---|---|

| Traditional Condensation | Well-established procedures. arabjchem.org | Often requires high temperatures and long reaction times. ijarsct.co.in |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and often higher yields. ijarsct.co.in | Scalability can be a concern for large-scale production. |

| Nanocatalysis | High catalytic activity and potential for recyclability. ijarsct.co.in | Catalyst synthesis and stability can be complex. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, and ease of scalability. | Initial setup costs and optimization can be high. |

Design and Synthesis of Advanced Derivatives and Prodrugs

To enhance the therapeutic potential of this compound, the design and synthesis of advanced derivatives and prodrugs are crucial. Structural modifications can improve pharmacokinetic properties, enhance target specificity, and reduce potential off-target effects.

Derivative Synthesis: The synthesis of novel derivatives by modifying the substituents on the phenyl ring or the imidamide functional group can lead to compounds with improved biological activity. japsonline.comnih.gov For instance, introducing different alkyl or aryl groups could modulate the compound's lipophilicity and binding affinity to biological targets.

Prodrug Strategies: Prodrugs are inactive precursors that are converted into the active drug within the body. This approach can be used to overcome challenges such as poor bioavailability or to achieve targeted drug delivery. nih.gov For this compound, ester or carbamate (B1207046) prodrugs could be designed to improve its absorption and distribution.

Future research in this area will involve the systematic exploration of the structure-activity relationship (SAR) to guide the design of next-generation compounds.

Expansion of Biological Screening to Emerging Therapeutic Areas

The benzimidazole (B57391) scaffold, closely related to the benzimidamide structure, is known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. japsonline.com A key future direction for this compound is the expansion of its biological screening to a broader range of therapeutic areas.

Potential areas for investigation include:

Neurodegenerative Diseases: Given that some heterocyclic compounds have shown neuroprotective effects, screening this compound and its derivatives for activity in models of Alzheimer's or Parkinson's disease could be a fruitful avenue.

Inflammatory Disorders: The anti-inflammatory potential of this compound class warrants investigation in models of chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Metabolic Diseases: Exploring the effects of this compound on metabolic pathways could reveal potential applications in conditions like diabetes or obesity.

A systematic screening approach, as outlined in Table 2, would be instrumental in uncovering the full therapeutic potential of this compound.

Table 2: Proposed Biological Screening Cascade for this compound

| Therapeutic Area | Initial Screening Assays | Follow-up Studies |

|---|---|---|

| Oncology | Cytotoxicity assays against a panel of cancer cell lines. | In vivo tumor models, mechanism of action studies. |

| Infectious Diseases | Minimum Inhibitory Concentration (MIC) assays against various bacterial and fungal strains. | In vivo infection models, resistance studies. |

| Neurodegeneration | Assays for neuroprotection, anti-aggregation of proteins (e.g., amyloid-beta, tau). | Animal models of neurodegenerative diseases. |

| Inflammation | Measurement of inflammatory cytokine production in cell-based assays. | In vivo models of inflammation. |

Application of Advanced Omics Technologies for Mechanistic Insights

Understanding the mechanism of action of a drug candidate is fundamental for its development. Advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular response to a compound. nih.gov

Applying these technologies to this compound research will enable:

Target Identification: Proteomics approaches can help identify the direct protein targets of the compound.

Pathway Analysis: Transcriptomics and metabolomics can reveal the cellular pathways that are perturbed by the compound, offering insights into its mechanism of action. nih.gov

Biomarker Discovery: Omics data can aid in the identification of biomarkers that could predict patient response to the potential drug in future clinical settings.

The integration of multi-omics data will provide a comprehensive understanding of the biological effects of this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These computational tools can be applied to various stages of research for this compound.

Predictive Modeling: ML algorithms can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives, thereby prioritizing the synthesis of the most promising compounds. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel benzimidamide derivatives with enhanced efficacy. nih.gov

Optimization of Drug Properties: AI can be used to predict and optimize the pharmacokinetic and toxicological properties of drug candidates, reducing the likelihood of late-stage failures in drug development. researchgate.netmdpi.com The use of machine learning can also assist in optimizing formulations for drug delivery. mdpi.comnih.gov